molecular formula C16H13ClN2OS B2844052 N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-05-4

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2844052
CAS RN: 865544-05-4
M. Wt: 316.8
InChI Key: CVWIMAXCOFYQNJ-FBMGVBCBSA-N
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Description

“N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” seems to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of phosphorus oxychloride and appropriate aromatic acid . The compounds are dissolved in phosphorus oxychloride and refluxed for a certain period .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by elemental and spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by elemental and spectral data . For example, one of the compounds had a melting point of 254–256 °C .

Scientific Research Applications

Cardiac Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides have shown significant cardiac electrophysiological activity. These compounds, including derivatives similar to N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, have demonstrated potency in vitro comparable to sematilide, a potent selective class III agent undergoing clinical trials, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).

Antitumor Agents

Benzothiazole derivatives have been designed and synthesized with significant in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents. These compounds exhibit excellent cytotoxicity against tumorigenic cell lines, demonstrating their application in cancer research (Yoshida et al., 2005).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Their high inhibition efficiencies and stability make them attractive for industrial applications in corrosion prevention (Hu et al., 2016).

Anticonvulsant and Neuroprotective Effects

A series of 1,3-benzothiazol-2-yl benzamides have been evaluated for anticonvulsant, neurotoxicity, CNS depressant study, and toxicity studies, showing promising results in MES and scPTZ screen and a decrease in immobility time without showing neurotoxicity or liver toxicity, suggesting their potential in neurological research (Rana et al., 2008).

Antimicrobial and Anti-inflammatory Properties

The synthesis and characterization of N-(benzo[d]thiazol-2-yl) derivatives have shown significant antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus, and anti-inflammatory properties in vivo. These findings suggest their potential use in treating infectious and inflammatory diseases (Obasi et al., 2017).

Mechanism of Action

The anti-inflammatory activity of similar compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWIMAXCOFYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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